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Compound of Interest

Compound Name: Quin-C7

CAS No.: 871100-12-8

Cat. No.: B3161580

Get Quote

Introduction
Mast cell degranulation is a critical process in allergic and inflammatory responses,

characterized by the release of pre-formed mediators like histamine and various proteases

from cytoplasmic granules.[1][2] The rat basophilic leukemia (RBL-2H3) cell line is a widely

accepted model for studying the mechanisms of mast cell activation and degranulation.[2][3][4]

While traditional methods often measure the release of β-hexosaminidase, an enzyme co-

released with histamine, fluorescent probe-based assays offer a sensitive and high-throughput

alternative.[3][5]

This document describes a protocol for a fluorescent degranulation assay. Although the specific

term "Quin-C7" does not correspond to a standard probe, this protocol is based on the well-

established principle of pH-sensitive fluorescent dyes that accumulate in acidic secretory

granules. These dyes are quenched in the low-pH environment of the granule but exhibit a

dramatic increase in fluorescence upon release into the neutral pH of the extracellular medium

during degranulation.[6][7]

Principle of the Assay
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The assay utilizes a cell-permeant, weakly basic fluorescent probe that selectively accumulates

in the acidic environment of mast cell granules (pH ≈ 5.2). Within these granules, the probe's

fluorescence is minimal. Upon stimulation, the granules fuse with the plasma membrane,

releasing their contents, including the probe, into the extracellular buffer (pH ≈ 7.4). This pH

shift alleviates the quenching, resulting in a measurable increase in fluorescence intensity that

is directly proportional to the extent of degranulation.

Materials and Reagents
The following table summarizes the necessary materials and reagents for this protocol.
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Item Description Supplier Example

Cell Line
RBL-2H3 (Rat Basophilic

Leukemia)
ATCC (CRL-2256)

Cell Culture Media

Eagle's Minimum Essential

Medium (MEM) with 20% FBS,

1% Pen-Strep

Gibco, Sigma-Aldrich

Sensitizing Antibody
Anti-DNP Mouse IgE

Monoclonal Antibody
Sigma-Aldrich (D8406)

Antigen
DNP-HSA (Dinitrophenyl-

Human Serum Albumin)
Santa Cruz Biotech

Assay Buffer
Tyrode's Buffer or HEPES

Buffer
In-house preparation

Fluorescent Probe

pH-sensitive lysosomotropic

probe (e.g., LysoSensor™

Green DND-189)

Thermo Fisher

Positive Control
Calcium Ionophore (e.g.,

A23187)
Sigma-Aldrich

Lysis Buffer
0.1% - 1% Triton X-100 in

Assay Buffer
Sigma-Aldrich

Plate Type
Black, clear-bottom 96-well cell

culture plates
Corning, Greiner

Instrumentation
Fluorescence microplate

reader
Various

Experimental Protocols
Cell Culture and Seeding

Culture RBL-2H3 cells in complete MEM at 37°C in a 5% CO₂ humidified incubator.

Harvest adherent cells using trypsin-EDTA.
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Resuspend cells in fresh media and perform a cell count.

Seed the cells into a black, clear-bottom 96-well plate at a density of 0.5 x 10⁶ cells/mL (100

µL per well, for 50,000 cells/well).[8]

Incubate overnight to allow for cell adherence.

Cell Sensitization and Probe Loading
The next day, prepare a working solution of Anti-DNP IgE at 0.1 µg/mL in fresh culture

media.[8]

Gently aspirate the old media from the wells and add 100 µL of the IgE solution to each well

designated for antigen stimulation. Add media without IgE to control wells.

Incubate for 18-24 hours at 37°C to sensitize the cells.

Prepare a working solution of the fluorescent probe in Tyrode's buffer according to the

manufacturer's instructions (typically 1-5 µM).

Wash the cells twice with 100 µL of warm Tyrode's buffer.

Add 100 µL of the probe loading solution to each well and incubate for 30-60 minutes at

37°C, protected from light.

Degranulation Assay
After loading, gently wash the cells three times with 100 µL of warm Tyrode's buffer to

remove any extracellular probe.

Add 100 µL of warm Tyrode's buffer to each well.

Prepare 10x stock solutions of your stimulants (e.g., DNP-HSA, A23187) and inhibitors in

Tyrode's buffer.

Place the plate in a pre-warmed (37°C) fluorescence microplate reader.
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Set the reader to measure fluorescence at the appropriate wavelengths for your chosen

probe (e.g., for LysoSensor™ Green: Ex/Em ~443/505 nm). Configure a kinetic read for 60-

90 minutes, taking measurements every 1-2 minutes.

After a baseline reading (2-5 minutes), add 11 µL of the 10x stimulant/inhibitor solutions to

the appropriate wells.

At the end of the kinetic read, determine the maximum fluorescence signal by adding 11 µL

of 1% Triton X-100 (lysis buffer) to all wells.

Data Presentation and Analysis
Recommended Concentrations and Plate Layout
The following tables provide typical concentrations and an example plate layout for a

degranulation experiment.

Table 1: Recommended Reagent Concentrations

Reagent Stock Concentration Working Concentration

RBL-2H3 Cells 5 x 10⁵ cells/mL 50,000 cells/well

Anti-DNP IgE 1 mg/mL 0.1 µg/mL

Fluorescent Probe 1 mM (in DMSO) 1-5 µM

DNP-HSA (Antigen) 1 mg/mL 10-100 ng/mL

A23187 (Positive Control) 10 mM (in DMSO) 1-5 µM

| Triton X-100 | 10% | 0.1% |

Table 2: Example 96-Well Plate Layout
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Calculation of Degranulation
Percent degranulation can be calculated using the final fluorescence values after stimulation,

corrected for background and normalized to the maximum release.

Formula: % Degranulation = [(F_sample - F_spontaneous) / (F_max - F_spontaneous)] * 100

F_sample: Fluorescence from stimulated wells.

F_spontaneous: Fluorescence from unstimulated (buffer only) wells.

F_max: Fluorescence from Triton X-100 lysed wells.

Visualizations
IgE-Mediated Degranulation Signaling Pathway
The cross-linking of IgE bound to the high-affinity FcεRI receptor on mast cells by a multivalent

antigen initiates a complex signaling cascade.[9] This process begins with the activation of Src

family kinases like Lyn, which phosphorylate ITAM motifs on the receptor.[1] This recruits and

activates Spleen tyrosine kinase (Syk), leading to the formation of a signalosome complex

involving LAT and PLCγ.[1][10] PLCγ activation generates IP₃ and DAG, which trigger calcium

mobilization and protein kinase C activation, respectively.[10] The sustained increase in
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intracellular calcium is a critical trigger for the fusion of granule membranes with the plasma

membrane, resulting in the exocytosis of inflammatory mediators.[11]
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Click to download full resolution via product page

Caption: IgE-mediated signaling cascade leading to mast cell degranulation.

Experimental Workflow
The overall workflow provides a clear, step-by-step visual guide from initial cell culture to final

data analysis, ensuring a reproducible and organized experimental process.
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Caption: Step-by-step experimental workflow for the fluorescent degranulation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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